molecular formula C5H4Br2N2 B596658 2,5-Dibromo-4-methylpyrimidine CAS No. 171408-73-4

2,5-Dibromo-4-methylpyrimidine

Cat. No. B596658
M. Wt: 251.909
InChI Key: IRPNRIMHCGWJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08158820B2

Procedure details

Isoamylnitrite (21 ml) was added to a stirred suspension of 5-bromo-4-methyl-2-pyrimidinamine (1.75 g) in bromoform (30 ml) and the mixture heated at 85° C. for 4 h. After cooling, isohexane (300 ml) was added and the solution passed through a pad of silica-gel. The silica was washed with petrol (1000 ml), dichloromethane (200 ml) then the product eluted with ethylacetate. The ethylacetate layer was evaporated under reduced pressure and the residue purified by chromatography on silica eluting with 5% diethylether/isohexane, yield 0.9 g
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(ON=O)CC(C)C.[Br:9][C:10]1[C:11]([CH3:17])=[N:12][C:13](N)=[N:14][CH:15]=1.CCCC(C)C.C(Br)(Br)[Br:25]>>[Br:25][C:13]1[N:12]=[C:11]([CH3:17])[C:10]([Br:9])=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Name
Quantity
1.75 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)N)C
Name
Quantity
30 mL
Type
reactant
Smiles
C(Br)(Br)Br
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CCCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The silica was washed with petrol (1000 ml), dichloromethane (200 ml)
WASH
Type
WASH
Details
the product eluted with ethylacetate
CUSTOM
Type
CUSTOM
Details
The ethylacetate layer was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica eluting with 5% diethylether/isohexane, yield 0.9 g

Outcomes

Product
Name
Type
Smiles
BrC1=NC=C(C(=N1)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.